Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate
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Overview
Description
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate is an organic compound that features a pyrrolidine ring and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Benzenecarboxylate: The pyrrolidine derivative is then coupled with a benzenecarboxylate moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenecarboxylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The benzenecarboxylate group may also play a role in binding to enzymes or other proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzoate: Similar structure but with a different ester group.
Ethyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate is unique due to its specific combination of a pyrrolidine ring and a benzenecarboxylate group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[(E)-3-pyrrolidin-1-ylbut-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBIXAUPRWFGKR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)C(=O)OC)/N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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